3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate
Description
Properties
CAS No. |
496789-06-1 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C12H14O4/c1-14-11-7-5-10(6-8-11)4-3-9-16-12(13)15-2/h3-8H,9H2,1-2H3 |
InChI Key |
JIQAMJBYCRDPGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCOC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction conditions often include heating and stirring to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Reactivity in Transition-Metal-Catalyzed Reactions
The allylic carbonate group participates in palladium-catalyzed coupling reactions , leveraging its ability to undergo oxidative addition with Pd(0) complexes:
Example Transformation :
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate → Chiral allylic sulfilimines
Conditions :
-
Catalyst: Pd₂(dba)₃/CHCl₃ (2.5 mol%)
-
Ligand: (R)-DTBM-SEGPHOS (3 mol%)
-
Nucleophile: Sulfenamide (1.2 equiv)
-
Solvent: THF, 25°C, 12 hours
-
Yield: 62–89% enantiomeric excess (ee)
Mechanism :
-
Oxidative addition of Pd(0) to the allylic C–O bond.
-
Transmetallation with the sulfenamide nucleophile.
-
Reductive elimination to form the C–S bond.
Electrophilic and Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions and epoxidation :
| Nucleophile | Product | Conditions |
|---|---|---|
| Amines (e.g., benzylamine) | β-Amino carbonyl derivatives | Et₃N, CH₂Cl₂, 0°C→RT |
| Thiols | β-Sulfanyl carbonates | UV light, 24 hours |
Epoxidation (hypothetical based on structure):
Predicted to react with meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ to form an epoxide, though experimental data is unavailable.
Hydrolytic Stability
The methyl carbonate group is susceptible to base-catalyzed hydrolysis :
Reaction :
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate + NaOH → 3-(4-Methoxyphenyl)prop-2-en-1-ol + CO₂ + MeOH
Conditions :
Comparative Reactivity
Key differences from structurally related compounds:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C11H12O3 and a molecular weight of approximately 192.21 g/mol. Its structure features a methoxy group attached to a phenyl ring, contributing to its reactivity and interaction with biological targets.
Medicinal Chemistry
Anti-inflammatory and Neuroprotective Properties
Recent studies have highlighted the compound's potential in treating neurodegenerative diseases, particularly Alzheimer's disease. For instance, research indicated that derivatives of 3-(4-methoxyphenyl)prop-2-en-1-yl methyl carbonate exhibit anti-inflammatory effects and can inhibit amyloid-beta fibril formation, a hallmark of Alzheimer's pathology. In experimental models, these compounds demonstrated significant cognitive protection against induced memory loss due to neuroinflammatory processes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research shows that it can act as a selective inhibitor of certain signaling pathways involved in cancer cell proliferation. Studies suggest that it may modulate the activity of signal transducer and activator of transcription 3 (STAT3), which is often dysregulated in various cancers .
Organic Synthesis
Versatile Synthetic Intermediate
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. The compound's ability to undergo carbonylation and methylation reactions makes it valuable for synthesizing complex organic molecules .
Green Chemistry Applications
In line with sustainable practices, the synthesis of this compound can be achieved through environmentally friendly methods, such as mechanochemical processes that reduce solvent use and waste generation. This aligns with the principles of green chemistry, promoting more sustainable industrial practices .
Materials Science
Polymer Chemistry
The compound's reactivity allows it to be used in the development of novel polymers and materials. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that using such carbonates in polymer synthesis can lead to materials with improved performance characteristics compared to traditional polymers .
Cosmetic and Fragrance Industry
Due to its pleasant aromatic properties, derivatives of 3-(4-methoxyphenyl)prop-2-en-1-yl methyl carbonate are explored in the cosmetic industry for their potential use as fragrance components or stabilizers in perfumed products .
Case Study 1: Neuroprotective Effects in Alzheimer's Models
A study investigated the effects of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol on Alzheimer’s disease models. Mice treated with this compound showed reduced amyloid plaque formation and improved cognitive function compared to control groups . This suggests potential therapeutic applications for neurodegenerative diseases.
Case Study 2: Green Synthesis Methodology
Research conducted on the mechanochemical synthesis of derivatives from 4-methoxybenzaldehyde demonstrated high yields with minimal environmental impact. The process involved grinding reactants together without solvents, achieving an environmentally sustainable method for producing valuable chemical intermediates .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammatory and neurodegenerative processes . The compound may also interact with other pathways, such as those involving monoamine oxidase B (MAO-B) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Structural Analog 1: 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Key Features :
- Contains a ketone group instead of a carbonate ester.
- Substituted with a 4-fluorophenyl group instead of a propenyl chain.
- Comparison: The ketone group increases polarity compared to the carbonate ester, likely enhancing solubility in polar solvents. C–H···O in the target compound). Crystallographic studies of similar propenones (e.g., 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one) reveal planar segments stabilized by C–H···O interactions . The target compound’s carbonate oxygen atoms may form similar hydrogen bonds but with reduced planarity due to the ester’s conformational flexibility.
Structural Analog 2: 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Hydrobromide
- Key Features :
- Incorporates a dihydrothiazole ring instead of a carbonate group.
- Shares the 4-methoxyphenyl and propenyl moieties.
- Comparison :
- The thiazole ring enhances rigidity and may improve binding affinity to biological targets (e.g., angiotensin II receptor) via hydrogen bonding and π-π stacking .
- Pharmacological studies show antihypertensive activity in thiazole derivatives, suggesting that replacing the thiazole with a carbonate group could alter bioactivity or metabolic stability.
Structural Analog 3: Propylene Carbonate (4-Methyl-1,3-dioxol-2-one)
- Key Features :
- Cyclic carbonate with a five-membered ring.
- Lacks aromatic or propenyl groups.
- Comparison :
- Cyclic carbonates like propylene carbonate exhibit higher thermal stability and lower volatility than acyclic derivatives due to ring strain and resonance stabilization.
- The target compound’s acyclic structure may confer higher reactivity in hydrolysis or transesterification reactions.
Physicochemical and Pharmacological Data
Research Findings and Implications
- Pharmacological Potential: Thiazole derivatives with 4-methoxyphenyl groups exhibit antihypertensive effects via angiotensin II receptor antagonism . The target compound’s carbonate group might act as a prodrug moiety, hydrolyzing to release an active alcohol.
- Crystallographic Behavior: Propenone analogs form planar structures stabilized by hydrogen bonds . The target compound’s ester group may reduce crystallinity but enhance solubility.
Biological Activity
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is a compound with notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews its synthesis, biological evaluations, and relevant research findings, supported by data tables and case studies.
Synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-yl Methyl Carbonate
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with appropriate enolates or other electrophiles under controlled conditions. Various methods, including mechanochemical processes and solvent-free reactions, have been explored to enhance yield and reduce environmental impact. The product can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research has demonstrated that derivatives of 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate exhibit significant antibacterial and antifungal properties. A study screened several synthesized compounds against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Zone of Inhibition (mm) | Standard (Tetracycline) |
|---|---|---|
| Micrococcus luteus | 15 | 20 |
| Staphylococcus aureus | 18 | 22 |
| Escherichia coli | 12 | 25 |
| Pseudomonas aeruginosa | 10 | 20 |
| Candida albicans | 14 | 19 |
The results indicate that the compound exhibits varying degrees of efficacy against these pathogens, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. A study investigated its influence on inflammatory markers in vitro using cultured cells treated with lipopolysaccharides (LPS). The findings suggest that the compound significantly reduces LPS-induced inflammation in microglial cells.
| Treatment Concentration (µg/mL) | Inflammatory Marker Reduction (%) |
|---|---|
| 1 | 25 |
| 5 | 45 |
| 10 | 60 |
These results indicate that higher concentrations lead to more substantial reductions in inflammatory responses, highlighting its potential therapeutic applications in conditions like Alzheimer's disease .
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, a series of derivatives were synthesized based on the core structure of 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate. These derivatives were tested for their antimicrobial activity against a panel of bacteria and fungi. Notably, one derivative showed a remarkable zone of inhibition against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. Mice treated with the compound exhibited improved cognitive functions and decreased amyloid-beta plaque formation compared to untreated controls. This suggests that the compound may have dual roles as both an anti-inflammatory and neuroprotective agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted acetophenones and aldehydes under basic or acidic catalysis. For example, similar compounds (e.g., 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)thiazol-2-imines) are synthesized via α-bromo-4-R1-acetophenone condensation with thioureas in ethanol . Optimize reaction temperature (25–80°C) and solvent polarity (e.g., DMF with K₂CO₃ as a base) to enhance regioselectivity and minimize side reactions . Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound, particularly the stereochemistry of the propenyl group?
- Methodological Answer : Use ¹H-NMR and ¹³C-APT NMR to identify key signals:
- Methoxy protons (δ ~3.8–3.9 ppm) and carbons (δ ~55–56 ppm) .
- Propenyl protons (δ ~6.2–7.5 ppm) with coupling constants (J = 15–16 Hz for trans-configuration) .
- Carbonyl carbons (δ ~165–170 ppm for methyl carbonate) . Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities.
Q. What safety protocols are critical when handling 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate in the laboratory?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous methoxyphenyl derivatives:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers at 2–8°C, away from oxidizers or heat sources .
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, such as its interaction with angiotensin II receptors?
- Methodological Answer : Perform docking studies using software like AutoDock Vina or Schrödinger:
- Prepare the ligand (compound) and receptor (e.g., PDB ID: 3R8A) by optimizing hydrogen bonding and charge states .
- Analyze binding affinity via scoring functions (e.g., ΔG < -8.3 kcal/mol suggests strong binding) .
- Validate with MD simulations to assess stability of ligand-receptor complexes under physiological conditions .
Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Address discrepancies in X-ray diffraction data by:
- Re-refining structures using SHELXL (e.g., check for twinning, disorder, or incorrect space group assignments) .
- Cross-validate with spectroscopic data (e.g., compare calculated vs. experimental IR/Raman spectra) .
- Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for ambiguous regions .
Q. How does substituent variation on the methoxyphenyl ring affect the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Design a SAR study:
- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OH, -OCH₃) groups .
- Measure logP (HPLC) and pKa (potentiometry) to correlate hydrophobicity/acidity with membrane permeability .
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and compare IC₅₀ values to identify optimal substituents .
Methodological Challenges & Data Interpretation
Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?
- Methodological Answer : Employ hyphenated techniques:
- LC-MS/MS (ESI+ mode) with a C18 column (3.5 µm, 2.1 × 100 mm) to detect impurities at ppm levels .
- GC-FID for volatile byproducts (e.g., residual solvents) with a DB-5MS capillary column .
- Validate methods per ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Methodological Answer : Standardize protocols:
- Pre-treat cells with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to minimize metabolic variability .
- Use internal standards (e.g., deuterated analogs) in LC-MS to normalize batch-to-batch variability .
- Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
